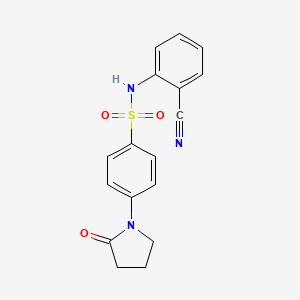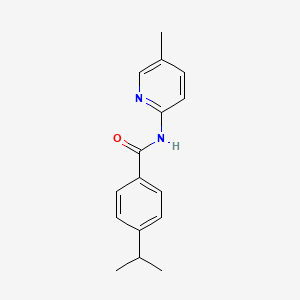![molecular formula C9H11N3O7S B5816843 2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol](/img/structure/B5816843.png)
2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol, commonly known as NPPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NPPD is a yellow crystalline powder that is soluble in water and organic solvents. It has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
NPPD has been shown to act as a radical scavenger, which means it can prevent the formation of free radicals and protect cells from oxidative damage. NPPD reacts with free radicals, forming stable products and preventing further damage to cells. Additionally, NPPD has been shown to inhibit the activity of enzymes that produce free radicals, further reducing oxidative damage.
Biochemical and Physiological Effects:
NPPD has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reducing the risk of diseases such as cancer and Alzheimer's disease. Additionally, NPPD has been shown to have anti-inflammatory properties, reducing inflammation in the body. NPPD has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NPPD in lab experiments include its high yield and purity, its stability, and its versatility in various applications. However, NPPD has some limitations, including its potential toxicity and its limited solubility in some solvents.
Direcciones Futuras
For the use of NPPD include the development of new antibiotics, drugs for the treatment of diseases, and materials.
Métodos De Síntesis
NPPD can be synthesized using various methods, including the reaction of 2-nitropropane-1,3-diol with phenylsulfonyl chloride and sodium nitrite in the presence of hydrochloric acid. Another method involves the reaction of 2-nitropropane-1,3-diol with sodium nitrite and phenylsulfinic acid in the presence of hydrochloric acid. The yield of NPPD using these methods is high, and the purity of the product can be improved using recrystallization.
Aplicaciones Científicas De Investigación
NPPD has been used in scientific research for various applications. It has been used as a reagent in the synthesis of other compounds, including azo dyes and sulfonamides. NPPD has also been used as a radical scavenger in polymerization reactions. Additionally, NPPD has been used as a corrosion inhibitor for metals, including copper and steel.
Propiedades
IUPAC Name |
(Z)-benzenesulfonylimino-(1,3-dihydroxy-2-nitropropan-2-yl)-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O7S/c13-6-9(7-14,12(16)17)11(15)10-20(18,19)8-4-2-1-3-5-8/h1-5,13-14H,6-7H2/b11-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGCMPMFUGIUNQ-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=[N+](C(CO)(CO)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=[N+](/C(CO)(CO)[N+](=O)[O-])\[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5816761.png)


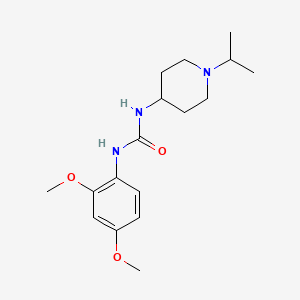
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)
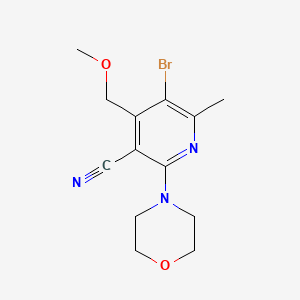




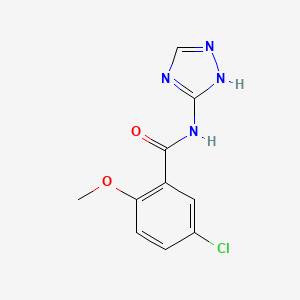
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)
